molecular formula C13H8FN3O B5671523 3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5671523
M. Wt: 241.22 g/mol
InChI Key: WZPIGDJATCAREO-UHFFFAOYSA-N
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Description

3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole scaffold substituted with a 4-fluorophenyl group. The 1,2,4-oxadiazole moiety is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry applications . This compound’s structural features make it a candidate for drug discovery, particularly in targeting enzymes or receptors where aromatic stacking and hydrogen bonding are critical .

Properties

IUPAC Name

5-(4-fluorophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O/c14-11-5-3-9(4-6-11)13-16-12(17-18-13)10-2-1-7-15-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPIGDJATCAREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound that belongs to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and presenting data in tabular format.

  • Molecular Formula : C14H10FN3O
  • Molecular Weight : 255.25 g/mol
  • CAS Number : 929338-53-4

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds in this class often inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
  • Case Study : A study evaluated the cytotoxic effects of various oxadiazole derivatives against multiple cancer cell lines. The compound exhibited IC50 values indicating moderate to high cytotoxicity against human cervical and colon adenocarcinoma cell lines .
Cell LineIC50 (µM)
HeLa (Cervical Cancer)9.27
CaCo-2 (Colon Adenocarcinoma)2.76
3T3-L1 (Mouse Embryo)12.8

Antimicrobial Activity

1,2,4-Oxadiazoles have also been reported to possess antimicrobial properties:

  • Antibacterial and Antifungal : Various studies have shown that these compounds can inhibit the growth of both bacterial and fungal strains .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been explored:

  • Mechanism : These compounds may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives can be significantly influenced by their structural modifications. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups such as fluorine enhances the activity against various biological targets.
  • Hybridization with Other Pharmacophores : Combining oxadiazoles with other active moieties has been shown to improve their efficacy against cancer cells .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has demonstrated that compounds containing oxadiazole moieties exhibit significant anticancer properties. A study indicated that derivatives of 3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine show promising activity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through the modulation of specific signaling pathways, such as the inhibition of the PI3K/Akt pathway .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies revealed that it possesses notable activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom in the phenyl ring enhances its lipophilicity, facilitating better penetration through bacterial membranes .

1.3 Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has shown that it can inhibit pro-inflammatory cytokines in cell cultures, suggesting a possible application in treating inflammatory diseases such as rheumatoid arthritis .

Material Science

2.1 Photonic Applications

The unique electronic properties of this compound make it suitable for photonic applications. Its ability to act as a fluorescent probe has been explored in the development of sensors for detecting environmental pollutants .

2.2 Polymer Chemistry

In polymer science, this compound is being investigated as a building block for synthesizing new polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer backbones can improve their performance in various applications, including electronics and coatings .

Agricultural Chemistry

3.1 Pesticide Development

The compound's biological activity has led to its exploration as a potential pesticide agent. Studies have indicated that derivatives can effectively target specific pests while minimizing toxicity to non-target organisms, making them suitable candidates for environmentally friendly pest control solutions .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines .
Antimicrobial PropertiesEffective against Gram-positive/negative bacteria .
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines .
Material SciencePhotonic ApplicationsActs as a fluorescent probe for environmental sensors .
Polymer ChemistryEnhances thermal stability in polymers .
Agricultural ChemistryPesticide DevelopmentTargets specific pests with low toxicity to non-targets .

Case Studies

Case Study 1: Anticancer Mechanisms
A detailed investigation into the anticancer mechanisms revealed that this compound derivatives inhibited tumor growth by inducing cell cycle arrest and promoting apoptosis in various cancer models.

Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, this compound showed superior efficacy against resistant bacterial strains, highlighting its potential as a new class of antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight Key Properties/Applications Reference
3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine 4-Fluorophenyl C₁₃H₈FN₃O 241.22 g/mol Enhanced lipophilicity; potential CNS activity due to fluorine’s electronegativity
3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine 4-Methylphenyl C₁₄H₁₁N₃O 237.26 g/mol Increased hydrophobicity; used in kinase inhibitor scaffolds
4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine 2,4-Dichlorophenyl C₁₃H₇Cl₂N₃O 308.12 g/mol Strong electron-withdrawing effects; explored in antimicrobial agents
3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine 3-Chloropropyl C₁₀H₁₀ClN₃O 223.66 g/mol Alkyl chain introduces flexibility; precursor for radiolabeling
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine 2-Ethoxyphenyl C₁₅H₁₃N₃O₂ 267.28 g/mol Ethoxy group improves solubility; used in fluorescence probes
2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine 2-Methoxyphenyl C₁₄H₁₁N₃O₂ 253.26 g/mol Positional isomerism alters binding affinity in kinase inhibitors

Key Observations:

Substituent Effects on Electronic Properties: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing lipophilicity and polarity. In contrast, 2,4-dichlorophenyl (Cl) and trifluoromethyl (CF₃) substituents (e.g., in HDAC inhibitors ) exhibit stronger electron withdrawal, which may enhance binding to electrophilic enzyme pockets .

Impact on Molecular Geometry :

  • Crystallographic studies (e.g., ) reveal that fluorophenyl substituents can adopt perpendicular orientations relative to the oxadiazole-pyridine plane, reducing steric hindrance and enabling π-π stacking .
  • Chloropropyl chains introduce conformational flexibility, enabling interactions with hydrophobic protein domains .

Synthetic Accessibility :

  • Yields for oxadiazole formation vary with substituents. For example, bromodifluoromethyl-oxadiazole derivatives (e.g., in ) are synthesized in 70–80% yields , whereas chlorophenyl analogs may require harsher conditions due to steric effects .

Biological Relevance :

  • Fluorine’s small size and high electronegativity make 4-fluorophenyl derivatives favorable for blood-brain barrier penetration, as seen in COMT inhibitors () .
  • Dichlorophenyl analogs show broader antimicrobial activity due to enhanced electrophilicity .

Q & A

Q. What are the standard synthetic routes for 3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of amidoxime precursors with carboxylic acid derivatives. Key steps include:

  • Coupling of 4-fluorobenzoyl chloride with pyridine-3-carboxamide amidoxime under reflux in dimethylformamide (DMF) .
  • Use of catalysts like palladium on carbon (Pd/C) for hydrogenation or deprotection steps .
  • Purification via recrystallization or column chromatography to isolate the final product . Characterization methods :
  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC to assess purity (>95% typically required for biological assays) .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural determination. Key steps include:

  • Growing single crystals via slow evaporation in solvents like ethanol or acetonitrile.
  • Data collection using synchrotron radiation or laboratory diffractometers.
  • Refinement with software such as SHELXL (for small-molecule structures) to resolve bond lengths, angles, and torsional conformations .
  • Validation against computational models (e.g., DFT-optimized geometries) to identify discrepancies .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions (e.g., ring-opening or isomerization)?

Advanced optimization strategies include:

  • Design of Experiments (DoE) to evaluate the impact of temperature, solvent polarity, and catalyst loading .
  • Microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
  • Flow chemistry for scalable production with precise control over exothermic reactions .
  • Monitoring reaction progress in real-time using in situ FTIR or Raman spectroscopy .

Q. What mechanistic insights explain the compound’s reported biological activity (e.g., enzyme inhibition)?

Methodological approaches to study mechanisms:

  • Molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases or GPCRs) .
  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) and thermodynamics .
  • Enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) to determine IC50 values under varied pH and ionic conditions .

Q. How can conflicting data on biological activity across studies be resolved?

Contradictions may arise from assay variability or structural analogs. Mitigation strategies:

  • Meta-analysis of published data to identify trends in substituent effects (e.g., fluorophenyl vs. methylphenyl analogs) .
  • Orthogonal assays (e.g., cellular vs. cell-free systems) to confirm target engagement .
  • Stability studies (e.g., in plasma or buffer) to rule out degradation artifacts .

Q. What strategies are effective for designing derivatives with improved pharmacokinetic properties?

  • Bioisosteric replacement : Swapping the oxadiazole ring with 1,2,3-triazole to enhance metabolic stability .
  • Pro-drug approaches : Introducing hydrolyzable groups (e.g., esters) to improve solubility .
  • LogP optimization : Adding polar substituents (e.g., hydroxyl or amine groups) to reduce hydrophobicity and mitigate toxicity .

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